
1-(3-Ethoxypropyl)-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxypropyl)-1H-pyrazol-4-amine is a chemical compound with a molecular formula of C8H15N3O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxypropyl)-1H-pyrazol-4-amine typically involves the reaction of 4-amino-1H-pyrazole with 3-ethoxypropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Ethoxypropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often under reflux conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(3-Ethoxypropyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethoxypropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparación Con Compuestos Similares
- 1-(3-Methoxypropyl)-1H-pyrazol-4-amine
- 1-(3-Propoxypropyl)-1H-pyrazol-4-amine
- 1-(3-Butoxypropyl)-1H-pyrazol-4-amine
Comparison: 1-(3-Ethoxypropyl)-1H-pyrazol-4-amine is unique due to its specific ethoxypropyl substituent, which imparts distinct chemical and biological properties. Compared to its analogs with different alkoxy groups, it may exhibit different reactivity and selectivity in chemical reactions and biological assays. This uniqueness makes it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-(3-ethoxypropyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-2-12-5-3-4-11-7-8(9)6-10-11/h6-7H,2-5,9H2,1H3 |
Clave InChI |
FNJMQTUYIXMWGX-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCN1C=C(C=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


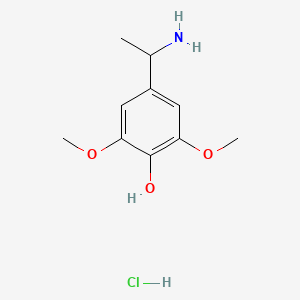
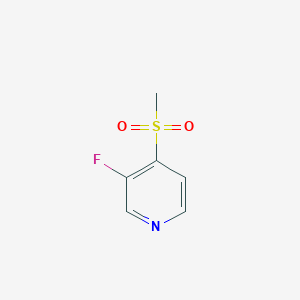

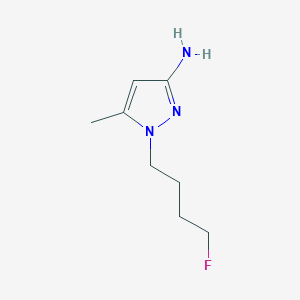
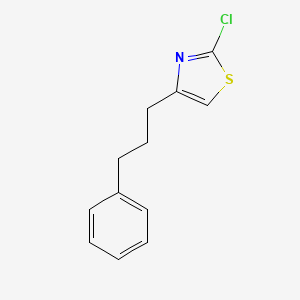

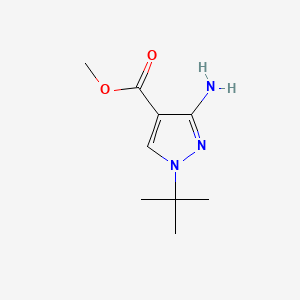
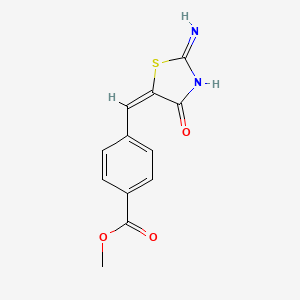
![(2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid](/img/structure/B15328119.png)
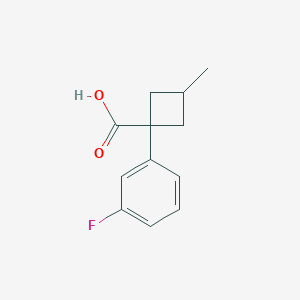
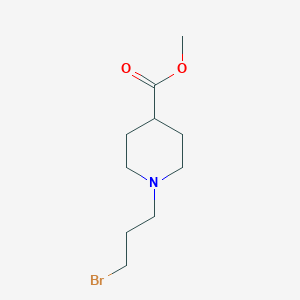
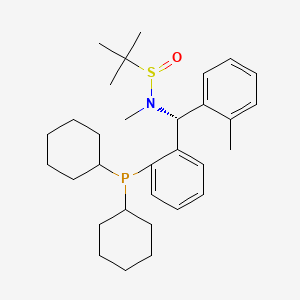
![3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B15328147.png)

